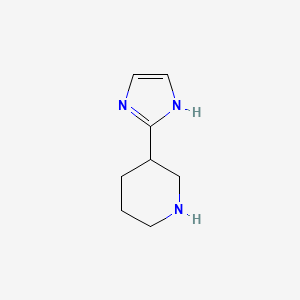

3-(1H-imidazol-2-yl)piperidine

Descripción

Significance of Imidazole (B134444) and Piperidine (B6355638) Scaffolds in Contemporary Drug Discovery

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry. mdpi.comresearchgate.net Its prevalence in biologically active molecules stems from its ability to participate in various biological interactions. researchgate.net The electron-rich nature of the imidazole ring allows it to bind to a range of therapeutic targets, contributing to a wide spectrum of bioactivities. researchgate.net Imidazole-containing compounds have demonstrated a plethora of pharmacological effects, including anticancer, antifungal, antiviral, and anti-inflammatory properties. researchgate.netresearchgate.net The imidazole scaffold is a key component in several clinically used drugs, underscoring its therapeutic potential. researchgate.net

Similarly, the piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most important synthetic fragments in drug design. mdpi.com Its derivatives are found in a multitude of pharmaceuticals across various therapeutic classes. mdpi.com The versatility of the piperidine scaffold allows it to serve as a foundational structure for developing drugs targeting the central nervous system, as well as those with anticancer, antibiotic, and analgesic properties. mdpi.com The ability to introduce substituents on the piperidine ring provides a means to modulate the physicochemical and pharmacokinetic properties of drug candidates. thieme-connect.com

The combination of these two privileged scaffolds into a single hybrid molecule, such as 3-(1H-imidazol-2-yl)piperidine, offers the potential to create novel compounds with unique and enhanced biological activities. mdpi.com

Research Rationale for Investigating this compound and its Analogues

The primary rationale for investigating this compound and its derivatives lies in the synergistic potential of combining the well-established pharmacological profiles of imidazole and piperidine. smolecule.com Researchers are drawn to this hybrid structure due to its potential to interact with a variety of biological targets, including enzymes and receptors. smolecule.com

Preliminary research suggests that this compound and its analogues may exhibit a range of biological activities, including:

Neuropharmacological Effects: The structural similarity to known psychoactive molecules suggests potential applications in treating central nervous system disorders. For instance, derivatives of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine have shown potential as selective delta-opioid agonists with anxiolytic and antidepressant properties. smolecule.comnih.gov

Antimicrobial Properties: The imidazole moiety is a known pharmacophore in many antimicrobial agents, and its combination with piperidine could lead to new compounds effective against various pathogens. smolecule.com

Anticancer Activity: The imidazole scaffold is a privileged structure in the development of anticancer drugs, particularly in the realm of kinase inhibitors. mdpi.comresearchgate.net The investigation of imidazole-piperidine hybrids for their antiproliferative effects is an active area of research. mdpi.com

The exploration of this compound and its analogues is driven by the prospect of discovering novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The ability to modify both the imidazole and piperidine rings allows for the fine-tuning of their biological activity and properties. smolecule.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃ | smolecule.com |

| Molecular Weight | ~151.21 g/mol | smolecule.com |

| Key Structural Features | Piperidine ring substituted at the 3-position by an imidazole moiety | smolecule.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(1H-imidazol-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-7(6-9-3-1)8-10-4-5-11-8/h4-5,7,9H,1-3,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZKRYFTIHMWBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80534434 | |

| Record name | 3-(1H-Imidazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90747-55-0 | |

| Record name | 3-(1H-Imidazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-imidazol-2-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 1h Imidazol 2 Yl Piperidine and Its Derivatives

Strategies for Constructing the Imidazole-Piperidine Core

The creation of the fundamental 3-(1H-imidazol-2-yl)piperidine structure can be achieved through several synthetic pathways, including direct alkylation, cyclization reactions, and modern coupling techniques.

Direct Alkylation Approaches

Direct alkylation provides a straightforward method for connecting pre-existing imidazole (B134444) and piperidine (B6355638) precursors. One documented approach involves the nucleophilic substitution reaction where piperidine is reacted with a suitable imidazole derivative. ijirset.com For instance, the synthesis of 1-((1H-imidazol-2-yl)(phenyl)methyl)piperidine involves the initial formation of a 2-substituted imidazole, followed by its alkylation and subsequent nucleophilic substitution with piperidine. ijirset.com This final step typically employs a base such as sodium hydride in a suitable solvent like ethanol (B145695) or THF. ijirset.com Similarly, N-alkylation of an imidazole, such as 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyridine, serves as a key step in the synthesis of more complex derivatives. researchgate.net Another example is the alkylation of various azoles, including imidazoles, with N-Cbz-prolinol mesylate or its analogs, which, after deprotection, yields the desired piperidine-substituted azoles. researchgate.net

Cyclization Reactions

Cyclization reactions offer a powerful strategy for constructing the piperidine ring onto an existing imidazole core or vice-versa. A common method involves the reduction of a corresponding pyridine (B92270) derivative. For example, this compound can be synthesized by the reduction of 3-(1H-imidazol-2-yl)pyridine using platinum oxide as a catalyst under hydrogen pressure. prepchem.com This method has been shown to produce the desired product in good yield. prepchem.com

Intramolecular cyclization is another versatile approach. This can involve the formation of a new C-N or C-C bond to close the piperidine ring. mdpi.com Various methods such as asymmetric synthesis, metal-catalyzed cyclization, and electrophilic cyclization have been employed for piperidine ring formation. mdpi.com For instance, a palladium-catalyzed azide (B81097) reduction followed by cyclization can be used to form piperidine rings. mdpi.com Halogen-induced cyclizations, such as iodo-amino-cyclization of N-alkenyl formamidines, can lead to the formation of imidazole-containing cyclic structures. mdpi.com

Solid-phase synthesis has also been utilized to create libraries of related compounds. In one example, a resin-bound aminobenzimidazole was coupled with various amino acids. Subsequent intramolecular cyclization led to the formation of hydantoins and thiohydantoins tethered to a benzimidazole (B57391) core. nih.gov

Coupling Reactions

Modern cross-coupling reactions provide efficient methods for forming the carbon-carbon or carbon-nitrogen bonds necessary to link the imidazole and piperidine rings. Palladium-catalyzed cross-coupling reactions are particularly prevalent. For instance, the synthesis of 4-(4-(4-fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine can be achieved through a palladium-catalyzed cross-coupling reaction between a bromopiperidine derivative and an appropriate imidazole-containing partner. vulcanchem.com

The Ullmann coupling reaction, a copper-catalyzed process, is another valuable tool for N-arylation of piperidines, which can be adapted for the synthesis of imidazole-piperidine structures. tandfonline.com Similarly, the Buchwald-Hartwig amination, a palladium-catalyzed reaction, is widely used for the N-arylation of piperidines and can be applied to couple piperidine with a suitably functionalized imidazole derivative. tandfonline.com These reactions often utilize specific ligands to promote the catalytic activity and achieve high yields. tandfonline.com

Functionalization and Derivatization Strategies for Structural Modification

Once the core this compound scaffold is assembled, further structural diversity can be introduced by substitutions on either the piperidine or the imidazole ring.

Substitutions on the Piperidine Ring

The piperidine ring offers multiple sites for functionalization. The nitrogen atom of the piperidine can be readily acylated or alkylated. For example, 1-{3-cyclopropylimidazo[1,5-a]pyridine-1-carbonyl}-3-(1H-imidazol-2-yl)piperidine is synthesized by reacting this compound with a suitable carboxylic acid derivative. molport.com

Substitutions on the carbon framework of the piperidine ring are also common. These are often introduced at an earlier stage of the synthesis. For instance, various substituted piperidines can be used as starting materials in coupling reactions. tandfonline.com The synthesis of 2,5-disubstituted piperidines has been achieved through Heck coupling reactions on 5-methylenepiperidines, followed by hydrogenation. whiterose.ac.uk The stereochemistry of these substitutions can often be controlled through the use of chiral catalysts or auxiliaries. mdpi.com

| Substitution Position | Example Substituent | Synthetic Method | Reference |

| N1 | -C(O)-[3-cyclopropylimidazo[1,5-a]pyridin-1-yl] | Acylation | molport.com |

| C2, C5 | Benzyl | Heck coupling followed by hydrogenation | whiterose.ac.uk |

| C2 | Aryl | Rhodium-catalyzed arylation | organic-chemistry.org |

| C3 | Various aryl groups | Palladium-catalyzed arylation | thieme-connect.com |

Substitutions on the Imidazole Ring

The imidazole ring also provides opportunities for modification. The nitrogen atoms can be alkylated, and the carbon atoms can be functionalized through various reactions. For example, N-alkylation of a 4-substituted imidazole was a key step in the synthesis of a complex derivative. researchgate.net The synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved through various catalytic protocols, highlighting the potential for extensive functionalization of the imidazole core. unipi.it

Substitutions can also be introduced during the construction of the imidazole ring itself. For example, the condensation of a diamine with an activated carboxylic acid can lead to the formation of a substituted imidazole ring attached to a piperidine precursor. researchgate.net Similarly, multi-component reactions can be employed to generate highly substituted imidazoles in a single step. frontiersin.org

| Substitution Position | Example Substituent | Synthetic Method | Reference |

| N1 | -[2-(dimethylamino)ethyl] | N-alkylation | researchgate.net |

| C4, C5 | -[4-fluoro-3-(trifluoromethyl)phenyl] | Condensation/Cyclization | researchgate.net |

| C2, C4, C5 | Various aryl and alkyl groups | Multi-component reactions | unipi.itfrontiersin.org |

| N1 | Methyl | Alkylation | chemshuttle.com |

| C5 | Bromo | Halogenation | chemshuttle.com |

Linker Modifications and Their Synthetic Routes

The modification of linkers connecting the core this compound scaffold to other chemical entities is crucial for optimizing the pharmacological properties of the final compound. These modifications often involve standard organic transformations tailored to the specific functionalities present in the linker and the core structure.

A common strategy involves the use of coupling reagents to form amide bonds. For instance, carboxylic acids can be activated with agents like dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS) to form an active ester, which then readily reacts with an amino group on the piperidine or a connected moiety. mdpi.com Alternatively, coupling agents such as N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in the presence of a base like diisopropylethylamine (DIPEA) can facilitate the direct formation of an amide bond between a carboxylic acid and an amine. mdpi.com Another effective reagent for this transformation is 1,1'-Carbonyldiimidazole (CDI). mdpi.com

In cases where an ether linkage is desired, a nucleophilic substitution reaction is often employed. This can be achieved by reacting a halo-functionalized linker with a hydroxyl group on a derivative, often in the presence of a base such as cesium carbonate to facilitate the reaction. nih.gov

The introduction of the piperidine ring itself can be a key step in the synthetic sequence. A widely used method is the reduction of the corresponding pyridine precursor. For example, 3-(1H-imidazol-2-yl)pyridine can be reduced to this compound using platinum oxide as a catalyst under a hydrogen atmosphere. prepchem.com

Furthermore, the piperidine nitrogen can be functionalized through reductive amination. This involves reacting the secondary amine of the piperidine ring with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to form a new carbon-nitrogen bond. nih.govgoogle.com

Table 1: Reagents for Linker Modifications

| Reagent/Method | Transformation | Reference |

|---|---|---|

| DCC/NHS | Amide bond formation via active ester | mdpi.com |

| HBTU/DIPEA | Direct amide bond formation | mdpi.com |

| CDI | Amide bond formation | mdpi.com |

| Cesium Carbonate | Ether linkage formation (nucleophilic substitution) | nih.gov |

| Platinum Oxide/H₂ | Reduction of pyridine to piperidine | prepchem.com |

| NaBH(OAc)₃ | Reductive amination | nih.govgoogle.com |

Advanced Synthetic Techniques and Optimization in Research

To enhance efficiency and control over stereochemistry, researchers have employed advanced synthetic techniques such as one-pot sequential reactions and enantioselective synthesis.

One-Pot Sequential Reactions

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of time, resource efficiency, and yield. In the context of imidazole synthesis, one-pot procedures have been developed to construct the imidazole ring itself. For example, a modular approach allows for the synthesis of 2,4(5)-disubstituted imidazoles from ketones and aldehydes. acs.orgnih.gov This involves the oxidation of a ketone followed by a condensation reaction with an aldehyde and an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297). acs.orgnih.gov

Multicomponent reactions (MCRs) are a powerful class of one-pot reactions. A four-component reaction has been described for the synthesis of 1,2,4-trisubstituted imidazoles by reacting a bromo-dehydroacetic acid, an aromatic aldehyde, a benzylamine, and ammonium acetate in alcohol. acgpubs.org Another example involves a three-component reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, an aryl aldehyde, and Meldrum's acid to produce substituted benzo nih.govimidazo[1,2-a]pyridine-2-carboxylic acids. researchgate.net

Enantioselective Synthesis Approaches

The synthesis of specific enantiomers of 3-substituted piperidines is of great interest due to the often differing pharmacological activities of stereoisomers. A general and effective asymmetric route to enantioenriched 3-substituted piperidines has been a long-standing challenge. snnu.edu.cn

One successful approach involves a rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cn This method utilizes aryl, heteroaryl, or vinyl boronic acids and a phenyl pyridine-1(2H)-carboxylate to generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cn A subsequent reduction step then provides access to the desired enantioenriched 3-piperidine derivatives. snnu.edu.cn

Enantioselective Michael additions have also been explored. For instance, a bifunctional thiourea (B124793) catalyst can be used to catalyze the enantioselective Michael addition of malononitrile (B47326) to α,β-unsaturated carbonyl compounds, with the resulting adduct being transformable into an enantiomerically enriched functionalized piperidine. clockss.org

Enzymatic resolutions provide another avenue for obtaining enantiopure piperidine derivatives. For example, racemic 2-piperidineethanol (B17955) can be resolved using enzymatic methods to provide access to enantiopure starting materials for the synthesis of various natural products. mdpi.com

Table 2: Advanced Synthetic Techniques

| Technique | Description | Key Features | Reference |

|---|---|---|---|

| One-Pot Sequential Reaction | Multiple reaction steps in a single vessel without intermediate isolation. | Increased efficiency, reduced waste, time-saving. | acs.orgnih.gov |

| Multicomponent Reaction (MCR) | Three or more reactants combine in a one-pot reaction to form a single product. | Atom economy, high efficiency, rapid access to molecular diversity. | acgpubs.orgresearchgate.net |

| Rh-Catalyzed Asymmetric Reductive Heck Reaction | Cross-coupling of boronic acids with a pyridine derivative to form chiral tetrahydropyridines. | High enantioselectivity, broad substrate scope. | snnu.edu.cn |

| Enantioselective Michael Addition | Catalytic asymmetric addition to α,β-unsaturated compounds. | Formation of chiral C-C bonds. | clockss.org |

| Enzymatic Resolution | Use of enzymes to separate enantiomers of a racemic mixture. | High enantioselectivity under mild conditions. | mdpi.com |

Compound List

Table 3: Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Core scaffold |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent |

| N-hydroxysuccinimide (NHS) | Activating agent |

| N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) | Coupling agent |

| Diisopropylethylamine (DIPEA) | Base |

| 1,1'-Carbonyldiimidazole (CDI) | Coupling agent |

| Cesium Carbonate | Base |

| 3-(1H-imidazol-2-yl)pyridine | Precursor to this compound |

| Platinum Oxide | Catalyst |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reducing agent |

| Ammonium acetate | Ammonia source |

| 2-(1H-benzo[d]imidazol-2-yl)acetonitrile | Reactant in MCR |

| Meldrum's acid | Reactant in MCR |

| Phenyl pyridine-1(2H)-carboxylate | Reactant in asymmetric synthesis |

| Malononitrile | Reactant in Michael addition |

| 2-Piperidineethanol | Racemic starting material for resolution |

Structure Activity Relationship Sar Studies of 3 1h Imidazol 2 Yl Piperidine Analogues

Elucidation of Key Pharmacophoric Features for Biological Activity

The biological activity of 3-(1H-imidazol-2-yl)piperidine analogues is intrinsically linked to the presence and spatial arrangement of key pharmacophoric features. The fundamental scaffold consists of a piperidine (B6355638) ring connected to an imidazole (B134444) ring. These two heterocyclic systems are the cornerstones of the pharmacophore for many of its derivatives' biological activities.

The imidazole ring is often crucial for interaction with biological targets. It is an amphoteric moiety, meaning it can act as both a weak acid and a weak base. The nitrogen atoms of the imidazole ring can participate in hydrogen bonding as either donors or acceptors, which is a critical factor in molecular recognition by receptors and enzymes. For instance, in the context of aromatase inhibitors, the imidazole moiety is suggested to be able to coordinate with the enzyme's heme group, a key interaction for inhibitory activity. researchgate.net

The piperidine ring serves as a versatile scaffold that can be functionalized to modulate the physicochemical properties and biological activity of the molecule. Its three-dimensional structure allows for the precise orientation of substituents, influencing binding affinity and selectivity. The nitrogen atom of the piperidine ring is a basic center and is often a key point for interaction with biological targets or for the attachment of various side chains that can extend into binding pockets.

Impact of Substituents on Biological Activity, Potency, and Selectivity

The introduction of substituents on the this compound scaffold is a fundamental strategy to fine-tune its pharmacological profile. The nature, size, and position of these substituents can have a profound impact on the biological activity, potency, and selectivity of the resulting analogues.

Substitutions on the Imidazole Moiety and Their Pharmacological Implications

Modifications to the imidazole ring can significantly alter the biological activity of this compound derivatives. The electronic and steric properties of substituents on the imidazole ring can influence its interaction with target proteins. For example, in a series of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of insulin-like growth factor 1-receptor (IGF-1R), the benzimidazole (B57391) moiety (an extended imidazole system) was found to be a key structural element.

In some cases, bioisosteric replacement of the imidazole ring with other heterocycles has been explored to improve properties like metabolic stability or to investigate the importance of the imidazole's specific electronic features. For instance, the replacement of an imidazole with a triazole in certain aromatase inhibitors led to a decrease in potency, suggesting the imidazole is superior for coordinating with the enzyme's active site. researchgate.net

Below is a data table illustrating the impact of replacing the imidazole moiety on the potency of histamine (B1213489) H3-receptor antagonists.

| Parent Compound | Modification | Change in Potency (pA2 log units) |

| Thioperamide | Imidazole replaced by piperidine | -2.7 |

| Clobenpropit | Imidazole replaced by piperidine | -1.9 |

| Proxyfan | Imidazole replaced by piperidine | -1.3 |

| FUB 138 | Imidazole replaced by piperidine | -1.2 |

| FUB 181 | Imidazole replaced by piperidine | No significant change (≤0.4) |

| FUB 153 | Imidazole replaced by piperidine or pyrrolidine | No significant change (≤0.4) |

Substitutions on the Piperidine Moiety and Their Pharmacological Implications

The piperidine ring is a common site for substitution in the design of this compound analogues. The nitrogen atom of the piperidine is a particularly attractive point for modification, as substituents at this position can project into solvent-exposed regions or specific binding pockets of a target protein.

For example, in a series of N-piperidinyl-benzimidazolone derivatives developed as inhibitors of 8-oxo-guanine DNA glycosylase 1 (OGG1), substitutions on a phenyl group attached to the piperidine nitrogen were explored. Halogen substituents at the 4-position of the phenyl ring were found to be particularly effective, leading to compounds with nanomolar potency. nih.gov

The position of substituents on the piperidine ring can also be critical. For instance, in a series of piperidine-substituted sulfonamides, the presence of a methyl group at the 3 or 4-position of the piperidine ring was associated with higher anticancer activity. ajchem-a.com

The following table presents data on the inhibitory potency of N-piperidinyl-benzimidazolone derivatives with different substituents.

| Compound | Substituent on Phenyl Ring | OGG1 Inhibition (IC50, nM) |

| 20 | 4-iodo | 630 |

| 43 | 4-fluoro | 440 |

| 44 | 4-chloro | 190 |

| 53 | 4-bromo | 330 |

| 54 | 4-iodo | 250 |

| 55 | 4-methyl, 3-methoxy | 200 |

| 46 | Bulky alkyl group | Low activity |

| 48-52 | Hydrogen bond donors/acceptors | Low activity |

Influence of Linker Length and Nature on Pharmacological Profile

The connection between the this compound core and other parts of a larger molecule can be considered a linker. The length, rigidity, and chemical nature of this linker can significantly influence the pharmacological profile. A linker can properly position the key pharmacophoric elements for optimal interaction with a biological target.

In the context of histamine H3 receptor ligands, the length of the alkyl chain connecting a phenoxy group to the piperidine nitrogen was found to be a critical determinant of affinity. The highest affinities were observed for derivatives with a pentyl (five-carbon) chain. nih.gov This suggests an optimal distance is required for the terminal phenyl group to interact with a specific region of the receptor.

Furthermore, the nature of the linker is also important. In the development of OGG1 inhibitors, replacing the N-piperidinyl linker with other cyclic amines did not lead to potent analogues, highlighting the specific requirement for the piperidine ring in this position. nih.gov

Stereochemical Considerations in SAR and Drug Design

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. The three-dimensional structure of a drug is critical for its interaction with biological targets, which are themselves chiral. Consequently, the different stereoisomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles.

For this compound analogues, the piperidine ring can contain one or more stereocenters, leading to the possibility of different diastereomers and enantiomers. The relative and absolute configuration of these stereocenters can have a profound impact on biological activity.

The stereoselective synthesis of substituted piperidines is an active area of research, with methods being developed to control the stereochemistry at various positions of the ring. d-nb.infonih.gov For example, rhodium-catalyzed C-H functionalization has been used for the site-selective and stereoselective synthesis of piperidine analogues. d-nb.infonih.gov The choice of catalyst and protecting groups on the piperidine nitrogen can direct the functionalization to different positions (C2, C3, or C4) and control the stereochemical outcome. d-nb.infonih.gov

While specific data comparing the biological activities of different stereoisomers of this compound are not extensively available in the public domain, the principles of stereochemistry in drug design strongly suggest that the individual enantiomers of a chiral analogue should be considered as separate chemical entities with potentially different pharmacological properties. Therefore, the development of stereoselective syntheses is crucial for the preparation of enantiomerically pure compounds, which allows for a more precise understanding of the SAR and can lead to drugs with improved therapeutic indices.

Pharmacological Investigations and Biological Activities of 3 1h Imidazol 2 Yl Piperidine Compounds

In Vitro Pharmacological Profiling and Mechanistic Studies

The in vitro evaluation of 3-(1H-imidazol-2-yl)piperidine derivatives has encompassed a variety of assays to determine their receptor binding affinities, enzyme inhibitory potential, functional cellular effects, and antimicrobial activity.

Derivatives of this compound have demonstrated significant interactions with several receptor systems, including histamine (B1213489), opioid, and purinergic receptors.

A novel series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives has been identified as selective delta-opioid agonists. nih.gov In vitro binding assays revealed that the most potent and selective compound in this series, 18a , exhibited a Ki of 18 nM for the delta-opioid receptor. nih.gov This compound demonstrated high selectivity, being over 258-fold more selective for the delta-receptor compared to the mu-receptor and 28-fold more selective compared to the kappa-receptor. nih.gov Functional assays, specifically the [35S]GTPγS binding assay, confirmed that compound 18a is a full agonist with an EC50 value of 14 nM. nih.gov

Another class of related compounds, 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-ones, has been investigated as inhibitors of the insulin-like growth factor 1-receptor (IGF-1R). nih.gov The introduction of amine-containing side chains at the 4-position of the pyridone ring was found to significantly enhance their potency. nih.gov

Furthermore, the versatility of the piperidine (B6355638) moiety is highlighted in studies of P2Y14 receptor antagonists. While a known zwitterionic, heterocyclic P2Y14R antagonist, 3a , containing a piperidine moiety, showed moderate receptor affinity, subsequent modifications explored the replacement of the charged piperidine with uncharged bioisosteres. myskinrecipes.com This research indicated that a zwitterionic character was not essential for receptor binding. myskinrecipes.com

Table 1: Receptor Binding and Functional Activity of Selected this compound Derivatives

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Activity Type | Selectivity |

|---|---|---|---|---|---|

| Compound 18a | δ-opioid | 18 | 14 (EC50) | Full Agonist | >258-fold vs. μ, 28-fold vs. κ |

The this compound framework and its analogs have been explored for their potential to inhibit various enzymes, demonstrating their promise as therapeutic agents.

One area of investigation has been the inhibition of aromatase, a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. A series of novel imidazolylmethylpiperidine sulfonamides were designed and synthesized as aromatase inhibitors. nih.gov These compounds were developed using the structure of a previously identified aromatase inhibitor as a lead. This approach successfully led to the identification of three new aromatase inhibitors with IC50 values comparable to that of the clinically used drug letrozole. nih.gov

In the context of Alzheimer's disease, benzimidazole-based pyrrole/piperidine hybrids have been evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Several of these synthesized compounds displayed good to moderate inhibitory activities against both enzymes. nih.gov For instance, target compounds (1–13 ) showed AChE inhibitory activities with IC50 values ranging from 19.44 ± 0.60 µM to 36.05 ± 0.4 µM, and BuChE inhibitory activities with IC50 values in the range of 21.57 ± 0.61 µM to 39.55 ± 0.03 µM. nih.gov

Additionally, derivatives based on the 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one scaffold have been identified as inhibitors of the insulin-like growth factor 1-receptor (IGF-1R), a receptor tyrosine kinase. acs.org The structure-activity relationship (SAR) studies indicated that the potency of these inhibitors could be significantly improved by installing amine-containing side chains at the 4-position of the pyridone ring. acs.org

Table 2: Enzyme Inhibitory Activity of Selected this compound Derivatives and Analogs

| Compound Class | Enzyme Target | Inhibitory Activity (IC50) |

|---|---|---|

| Imidazolylmethylpiperidine sulfonamides | Aromatase | Similar to Letrozole |

| Benzimidazole-based pyrrole/piperidine hybrids (1-13) | Acetylcholinesterase (AChE) | 19.44 ± 0.60 µM – 36.05 ± 0.4 µM |

| Benzimidazole-based pyrrole/piperidine hybrids (1-13) | Butyrylcholinesterase (BuChE) | 21.57 ± 0.61 µM – 39.55 ± 0.03 µM |

The functional consequences of the interaction of this compound derivatives with their molecular targets have been investigated through various cell-based assays, revealing significant anti-proliferative and anti-pyroptotic effects.

A series of 1,2,3-triazole derivatives based on a quinoline-benzimidazole hybrid scaffold were synthesized and evaluated for their in vitro cytotoxicity against a panel of 60 human cancer cell lines. researchgate.net Compound Q6 emerged as the most potent cytotoxic agent, exhibiting excellent GI50, TGI, and LC50 values across multiple cancer cell lines. researchgate.net Further investigation of Q6 in the BT-474 breast cancer cell line revealed an excellent anti-proliferative effect, with an IC50 value of 0.59 ± 0.01 μM. researchgate.net Mechanistic studies suggested that this anti-proliferative activity was due to the induction of apoptosis. researchgate.net

In a different study, the anti-pyroptotic effects of compounds based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold were examined. acs.org Several compounds from this series, including 6 , 9 , 13 , and 18 , demonstrated a concentration-dependent inhibition of NLRP3-dependent pyroptosis in human macrophages, with maximal inhibition ranging between 40% and 60%. acs.org Notably, compounds 9 , 13 , and 18 retained significant pyroptosis inhibitory activity (approximately 20–30% inhibition) at a concentration of 1 µM. acs.org The cytotoxicity of these compounds was also evaluated, and for some, the cytotoxic concentration (TC50) was determined. acs.org

Table 3: Functional Cellular Responses of Selected this compound Derivatives

| Compound | Assay | Cell Line | Activity (IC50/Inhibition %) | Mechanism |

|---|---|---|---|---|

| Q6 | Anti-proliferative | BT-474 (Breast Cancer) | 0.59 ± 0.01 μM (IC50) | Apoptosis Induction |

| Compound 6 | Anti-pyroptotic | Human Macrophages | 40-60% max. inhibition | NLRP3 Inhibition |

| Compound 9 | Anti-pyroptotic | Human Macrophages | 40-60% max. inhibition | NLRP3 Inhibition |

| Compound 13 | Anti-pyroptotic | Human Macrophages | 40-60% max. inhibition | NLRP3 Inhibition |

| Compound 18 | Anti-pyroptotic | Human Macrophages | 40-60% max. inhibition | NLRP3 Inhibition |

The this compound scaffold and its analogs have been investigated for their antimicrobial and antifungal properties, with several derivatives showing promising activity against a range of pathogens.

In one study, novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives were synthesized and evaluated for their antimicrobial activity. researchgate.net Compound 20 demonstrated the best antibacterial activity, with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/mL against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Significant antifungal activity was observed for compounds 13 , 14 , 18 , and 19 , which exhibited MIC values of 3.12 µg/mL, comparable to the standard antifungal drug fluconazole. researchgate.net

Another study focused on the synthesis and antimicrobial evaluation of new piperidine derivatives. acs.org These compounds were found to be active against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. acs.org Specifically, (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate (Compound 2 ) showed good activity against S. aureus, which was attributed to the decrease in the hydrocarbon chain of the ester part compared to its ethyl ester analog. acs.org

Furthermore, a series of 3-{(1H-benzo[d]imidazol-2-yl)amino(phenyl)methyl}benzofuran-2(3H)-ones were synthesized and their antimicrobial potential was assessed against bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Staphylococcus proteolyticus, as well as the fungal strains Candida albicans and Aspergillus niger. researchgate.net Several compounds in this series exhibited superior antimicrobial activity. researchgate.net

Table 4: Antimicrobial and Antifungal Activity of Selected this compound Derivatives and Analogs

| Compound | Organism | Activity (MIC, µg/mL) |

|---|---|---|

| Compound 20 | Staphylococcus aureus | 6.25 |

| Compound 20 | MRSA | 6.25 |

| Compound 13 | Fungi | 3.12 |

| Compound 14 | Fungi | 3.12 |

| Compound 18 | Fungi | 3.12 |

| Compound 19 | Fungi | 3.12 |

Identification of Molecular Targets and Associated Mechanisms of Action

Research into the pharmacological profile of this compound compounds has led to the identification of specific molecular targets, primarily within the central nervous system.

Derivatives of this compound have shown significant activity at neurotransmitter receptors, particularly opioid and metabotropic glutamate (B1630785) receptors.

A notable discovery is a series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives that act as a novel class of selective delta-opioid agonists. nih.gov The lead compound from this series, 18a , displayed a high affinity for the delta-opioid receptor with a Ki of 18 nM and demonstrated significant selectivity over mu- and kappa-opioid receptors. nih.gov Functional studies confirmed its role as a full agonist at the delta-opioid receptor. nih.gov

In a separate line of research, a novel series of 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines were identified as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate 2 receptor (mGluR2). nih.gov These compounds were developed through structure-activity relationship studies and exhibited excellent pharmacokinetic profiles. nih.gov The identification of these mGluR2 PAMs suggests a potential therapeutic application in the treatment of psychosis. nih.gov

Further emphasizing the potential of this scaffold in modulating mGluR2, a molecular hybridization strategy led to the discovery of spiro-oxindole piperidines and 3-(azetidin-3-yl)-1H-benzimidazol-2-ones as mGluR2 PAMs. nih.gov Scaffold hopping from the spiro-oxindole core identified the 3-(azetidin-3-yl)-1H-benzimidazol-2-one as a bioisostere, leading to potent, selective, and orally bioavailable mGluR2 PAMs. nih.gov

Table 5: Activity of this compound Derivatives at Neurotransmitter Receptors

| Compound Class | Receptor Target | Mechanism of Action |

|---|---|---|

| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidines | δ-Opioid Receptor | Selective Full Agonist |

| 1-[(1-Methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines | mGluR2 | Positive Allosteric Modulator (PAM) |

| Spiro-oxindole piperidines | mGluR2 | Positive Allosteric Modulator (PAM) |

| 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones | mGluR2 | Positive Allosteric Modulator (PAM) |

Computational Chemistry and Molecular Modeling Studies of 3 1h Imidazol 2 Yl Piperidine

In Silico Prediction of Biological Activity Spectra and Potential Targets

In silico prediction of biological activity is a foundational step in computational drug discovery, leveraging the principle that a molecule's structure dictates its function. nih.gov By comparing a novel compound to databases of molecules with known activities, algorithms can forecast its likely biological effects and identify potential protein targets. researchgate.netnih.gov For 3-(1H-imidazol-2-yl)piperidine, its structure, featuring both an imidazole (B134444) ring and a piperidine (B6355638) moiety, is suggestive of interactions with specific receptor families. The imidazole ring is a well-known bioisostere for histamine (B1213489), while the piperidine scaffold is a common feature in many centrally active agents. tbzmed.ac.ir

Web-based platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) utilize sophisticated algorithms based on 2D and 3D similarity to known ligands. An analysis of this compound with such tools would likely highlight its potential to interact with G-protein coupled receptors (GPCRs), particularly those that recognize endogenous amines. The structural resemblance to histamine antagonists suggests a high probability of activity at histamine receptors (H1, H2, H3, H4). tbzmed.ac.irnih.gov Furthermore, the piperidine component is a key structural element for ligands of sigma receptors (σ1 and σ2), indicating another likely target class. acs.orgnih.govnih.gov

A predicted activity spectrum for this compound would therefore prioritize its investigation as a modulator of aminergic GPCRs and specific enzyme classes.

| Predicted Target Class | Rationale for Prediction | Potential Therapeutic Area |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | General structural similarity to known GPCR ligands. nih.gov | Neurology, Inflammation, Allergy |

| Histamine Receptors (esp. H3) | Imidazole core is a key pharmacophore for histamine ligands. tbzmed.ac.ir | Allergic conditions, Neurological disorders |

| Sigma Receptors (esp. σ1) | Piperidine moiety is a crucial feature for high-affinity sigma receptor ligands. nih.gov | Pain, Neurodegenerative diseases, Psychiatry |

| Enzyme Inhibitors | General prediction based on common heterocyclic scaffolds. nih.gov | Various |

| Kinase Inhibitors | General prediction based on common heterocyclic scaffolds. researchgate.net | Oncology, Inflammation |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target, providing insights into the specific atomic interactions that stabilize the complex. nih.gov Given the predicted affinity for histamine receptors, a docking study of this compound into the human histamine H1 receptor (PDB ID: 3RZE) can be illustrative. rsc.org

In such a study, the protonated piperidine nitrogen, which is positively charged at physiological pH, is expected to form a crucial salt bridge with a key acidic residue in the binding pocket, such as Aspartate 107 (Asp107). This ionic interaction is a canonical feature for many aminergic GPCR ligands and serves as a primary anchor for the molecule. nih.gov

Further stabilization would likely arise from hydrogen bonds between the imidazole ring's nitrogen atoms and polar residues like Threonine 112 (Thr112) and Lysine 191 (Lys191). The piperidine and imidazole rings would also engage in hydrophobic and van der Waals interactions with nonpolar residues within the binding cavity, such as Phenylalanine 432 (Phe432) and Tryptophan 428 (Trp428). The binding energy, calculated by the docking software's scoring function, provides a quantitative estimate of the ligand's affinity for the receptor.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue (Histamine H1 Receptor) | Significance |

|---|---|---|---|

| Ionic Interaction (Salt Bridge) | Protonated Piperidine Nitrogen | Asp107 | Primary anchor for binding affinity. |

| Hydrogen Bond | Imidazole N-H group | Lys191 | Directional interaction enhancing specificity. |

| Hydrogen Bond | Imidazole Nitrogen | Thr112 | Stabilizes ligand orientation. |

| Hydrophobic Interaction | Piperidine Ring | Phe432, Trp428 | Contributes to overall binding stability. |

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, GIAO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, which governs its stability, reactivity, and spectroscopic properties. nih.govrsc.org For this compound, DFT calculations can map its electron distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. rsc.org A Molecular Electrostatic Potential (MEP) map can also be generated, visually representing the charge distribution. For this compound, the MEP would likely show negative potential (electron-rich regions) around the nitrogen atoms of the imidazole ring and a positive potential (electron-poor region) near the piperidine N-H group, highlighting sites for potential hydrogen bonding. researchgate.net

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict NMR chemical shifts (¹H, ¹³C, ¹⁵N). Comparing these theoretical shifts with experimental data serves as a powerful method for structural validation.

| Calculated Parameter | Method | Information Gained |

|---|---|---|

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311G) | Provides the most stable 3D conformation, bond lengths, and angles. nih.gov |

| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and electronic stability. rsc.org |

| Molecular Electrostatic Potential (MEP) | DFT | Visualizes electron density to predict sites for intermolecular interactions. researchgate.net |

| Vibrational Frequencies | DFT | Predicts the theoretical IR spectrum for comparison with experimental data. |

| NMR Chemical Shifts | GIAO-DFT | Predicts ¹H, ¹³C, and ¹⁵N NMR spectra for structural confirmation. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Refinement

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation of the this compound-histamine H1 receptor complex, solvated in a water and lipid bilayer environment, would reveal the stability of the docked pose and the persistence of key interactions. rsc.orgnih.gov

Crucially, MD simulations allow for the analysis of intermolecular interactions, such as hydrogen bonds and water-bridged contacts, as a function of time. researchgate.net This can confirm whether the interactions predicted by docking are stable or transient, providing a more accurate and refined model of the binding mode. elifesciences.org

| Analysis Metric | Purpose | Indication of a Stable Complex |

|---|---|---|

| Root Mean Square Deviation (RMSD) | To assess the structural stability of the ligand and protein over time. | Low, converging values for both ligand and protein backbone. researchgate.net |

| Root Mean Square Fluctuation (RMSF) | To identify flexible regions of the protein. | Low fluctuations in the binding site residues. |

| Hydrogen Bond Analysis | To quantify the stability of specific hydrogen bonds predicted by docking. | High percentage of occupancy for key hydrogen bonds over the simulation time. researchgate.net |

| Radius of Gyration (Rg) | To measure the compactness of the protein. | A stable Rg value indicates no major unfolding or conformational changes. |

| Binding Free Energy (MM/PBSA or MM/GBSA) | To calculate a more accurate estimate of binding affinity. | Favorable (negative) binding free energy. |

Analytical Methodologies for Research Characterization and Purity Assessment in Research Settings

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of "3-(1H-imidazol-2-yl)piperidine." These techniques are fundamental for confirming the successful synthesis and for the unambiguous assignment of the compound's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR (Proton NMR): This technique provides information about the number of different types of protons and their chemical environments. For "this compound," the 1H NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring and the imidazole (B134444) ring. The protons on the piperidine ring would typically appear in the upfield region (δ 1.5-3.5 ppm), with their chemical shifts and splitting patterns being influenced by their axial or equatorial positions and their proximity to the nitrogen atom and the imidazole substituent. The protons on the imidazole ring would resonate at lower field (typically δ 6.5-7.5 ppm) due to the aromatic nature of the ring. The N-H proton of the imidazole would likely appear as a broad singlet at a lower field, and the N-H proton of the piperidine would also be observable.

13C NMR (Carbon-13 NMR): This method is used to determine the number of different types of carbon atoms in a molecule. The 13C NMR spectrum of "this compound" would display characteristic signals for the carbon atoms of both the piperidine and imidazole rings. The carbon atoms of the piperidine ring would resonate in the aliphatic region (δ 20-60 ppm), while the carbons of the imidazole ring would appear in the aromatic/heteroaromatic region (δ 115-145 ppm). The carbon atom at the junction of the two rings (C2 of the imidazole) would have a distinct chemical shift.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands corresponding to:

N-H stretching: A broad band in the region of 3200-3500 cm-1, corresponding to the N-H bonds in both the piperidine and imidazole rings.

C-H stretching: Bands in the region of 2850-3000 cm-1 for the aliphatic C-H bonds of the piperidine ring and above 3000 cm-1 for the aromatic C-H bonds of the imidazole ring.

C=N and C=C stretching: Absorptions in the region of 1500-1650 cm-1, characteristic of the imidazole ring.

C-N stretching: Bands in the region of 1000-1300 cm-1.

Mass Spectrometry (MS):

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For "this compound" (C₈H₁₃N₃), the molecular weight is 151.21 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be used to confirm the molecular formula. The predicted monoisotopic mass is 151.11095 Da.

Under electrospray ionization (ESI), the compound would be expected to readily form a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 152.11823. researchgate.net Tandem mass spectrometry (MS/MS) experiments on this precursor ion would reveal characteristic fragmentation patterns, likely involving the cleavage of the bond between the piperidine and imidazole rings, as well as fragmentation of the piperidine ring itself.

| Technique | Expected Observations |

|---|---|

| 1H NMR | Signals for piperidine protons (δ 1.5-3.5 ppm), imidazole protons (δ 6.5-7.5 ppm), and N-H protons. |

| 13C NMR | Signals for piperidine carbons (δ 20-60 ppm) and imidazole carbons (δ 115-145 ppm). |

| IR Spectroscopy | N-H stretch (~3200-3500 cm-1), C-H stretch (aliphatic and aromatic), C=N/C=C stretch (~1500-1650 cm-1). |

| Mass Spectrometry | [M+H]⁺ at m/z ≈ 152.11823. researchgate.net |

Chromatographic Methods for Purity Determination and Separation

Chromatographic techniques are indispensable for assessing the purity of "this compound" and for separating it from any starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC):

HPLC is the most common method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for "this compound."

Column: A C18 or C8 stationary phase would likely provide good retention and separation.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of all components with good peak shape.

Detection: A UV detector would be suitable, as the imidazole ring contains a chromophore that absorbs UV light, typically around 210-230 nm.

The purity of the sample is determined by integrating the area of the peak corresponding to "this compound" and expressing it as a percentage of the total peak area.

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | Reversed-phase (C18 or C8) |

| Mobile Phase | Aqueous buffer/Acetonitrile or Methanol gradient |

| Detection | UV at ~210-230 nm |

| Purpose | Purity assessment and quantification |

Elemental Analysis for Compound Composition Verification

Elemental analysis is a destructive technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₈H₁₃N₃) of "this compound." A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Theoretical Composition of C₈H₁₃N₃:

Carbon (C): 63.54%

Hydrogen (H): 8.67%

Nitrogen (N): 27.79%

| Element | Theoretical Percentage |

|---|---|

| Carbon (C) | 63.54% |

| Hydrogen (H) | 8.67% |

| Nitrogen (N) | 27.79% |

Future Directions and Therapeutic Perspectives of 3 1h Imidazol 2 Yl Piperidine Research

Rational Design and Development of Novel Therapeutic Agents

Rational drug design is a methodical approach that leverages the understanding of a biological target to create new medications. longdom.org This strategy moves beyond traditional trial-and-error methods by focusing on the structure-activity relationships (SAR) of a chemical scaffold to optimize its therapeutic properties. researchgate.net The 3-(1H-imidazol-2-yl)piperidine core is an exemplary starting point for such design efforts due to its synthetic tractability and its presence in various bioactive molecules. nih.gov

A prominent example of rational design is the development of novel aromatase inhibitors for the treatment of hormone receptor-positive breast cancer. nih.gov Researchers have used existing inhibitors, such as SYN 20028567, which contains an imidazolyl-piperidine structure, as a lead compound. By systematically modifying this scaffold, specifically by introducing various sulfonyl groups to the piperidine (B6355638) nitrogen, new derivatives were synthesized. This approach led to the identification of new compounds with IC₅₀ values comparable to the established drug letrozole, demonstrating the power of lead-based optimization. nih.gov

The core principle of this design strategy involves understanding how specific structural modifications influence biological activity. Key aspects of the structure-activity relationship for imidazolyl-piperidine derivatives include:

Substitution on the Piperidine Ring: The position and nature of substituents on the piperidine ring can significantly alter binding affinity and selectivity for a target. The introduction of chiral centers can also modulate pharmacokinetic properties and reduce off-target effects. doaj.org

Modification of the Imidazole (B134444) Ring: The imidazole ring is crucial for coordinating with metallic centers in enzymes (like the heme iron in aromatase) and forming hydrogen bonds with receptor active sites. Modifications to this ring can fine-tune these interactions.

Linker and Spacer Groups: The connection point and the nature of any linker between the piperidine and other functional groups are critical for achieving the correct orientation within a binding pocket.

The table below illustrates hypothetical SAR data based on the principles observed in the development of aromatase inhibitors from an imidazolyl-piperidine scaffold.

| Compound ID | Modification on Piperidine Nitrogen (R-group) | Relative Aromatase Inhibitory Activity (IC₅₀) |

|---|---|---|

| Lead (e.g., SYN 20028567) | -H | Baseline (e.g., 9.4 nM) |

| Derivative A | -SO₂-Phenyl | Improved |

| Derivative B | -SO₂-(4-Chlorophenyl) | Significantly Improved |

| Derivative C | -CO-Phenyl | Reduced |

| Derivative D | -CH₂-Phenyl | No Activity |

Table 1: Example Structure-Activity Relationship (SAR) for this compound Derivatives. This table demonstrates how different functional groups attached to the piperidine nitrogen can modulate the inhibitory activity against a target like aromatase.

This systematic approach allows for the creation of focused libraries of compounds, increasing the efficiency of identifying potent and selective therapeutic agents. longdom.org

Exploration of New Biological Targets and Pathways for Drug Intervention

The structural features of this compound make it a versatile scaffold capable of interacting with a diverse range of biological targets, opening avenues for new therapeutic interventions. clinmedkaz.org While its utility as a core for aromatase inhibitors is established, research is expanding to explore its potential in other disease areas by targeting different proteins and pathways. nih.gov

The unique ability of the piperidine and imidazole fragments to combine with various molecular structures allows for the targeting of enzymes, receptors, ion channels, and transport systems. clinmedkaz.org This versatility suggests potential applications in oncology, central nervous system (CNS) disorders, and infectious diseases.

Future research directions include targeting:

Kinases: Protein kinases are crucial regulators of cellular functions, and their dysregulation is a hallmark of cancer. nih.gov Derivatives of imidazole and piperazine (B1678402) (a related heterocycle) have been successfully designed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov The this compound scaffold could be similarly adapted to create selective kinase inhibitors.

G-Protein Coupled Receptors (GPCRs): This large family of receptors is involved in a vast number of physiological processes. Imidazole derivatives bearing an aryl piperidine moiety have been developed as antagonists for the melanin-concentrating hormone MCH-R1 receptor, with potential applications in treating obesity and metabolic disorders. bioworld.com

Monoamine Oxidases (MAO): MAO enzymes are important targets for neurological disorders. Thiazolylhydrazine-piperazine derivatives have been designed as highly selective MAO-A inhibitors, suggesting that the imidazolyl-piperidine core could also be explored for this target class. nih.gov

Discoidin Domain Receptors (DDRs): DDR1 and DDR2 are collagen-activated receptor tyrosine kinases implicated in inflammatory diseases and fibrosis. The design of dual inhibitors containing imidazole-like structures has shown promise in preclinical models of acute lung injury. nih.gov

The table below summarizes known and potential biological targets for therapeutic intervention using derivatives of the imidazolyl-piperidine scaffold.

| Biological Target | Therapeutic Area | Compound Class Example | Reference |

|---|---|---|---|

| Aromatase | Oncology (Breast Cancer) | 3-(Imidazol-1-ylmethyl)piperidine sulfonamides | nih.gov |

| CDK2 | Oncology (Pancreatic Cancer) | Benzofuran-piperazine hybrids | nih.gov |

| DDR1/DDR2 | Inflammatory Diseases | Imidazo[1,2-a]pyrazine derivatives | nih.gov |

| MCH-R1 Receptor | Metabolic Disorders (Obesity) | Imidazole derivatives with aryl piperidine | bioworld.com |

| Monoamine Oxidase A (MAO-A) | Neurological Disorders | Thiazolylhydrazine-piperazine derivatives | nih.gov |

Table 2: Potential Biological Targets for this compound-Based Drug Intervention.

Advanced Drug Design Strategies Incorporating Computational and Experimental Synergies

Modern drug discovery has been revolutionized by the integration of computational (in silico) methods with traditional experimental validation. jddhs.comjddhs.com This synergistic approach accelerates the identification and optimization of lead compounds, making the process more efficient and cost-effective. longdom.orgnih.gov The development of novel agents from the this compound scaffold is ideally suited to this integrated workflow.

The process begins with a known biological target. Computational tools are then employed to design and screen virtual libraries of derivatives. acs.org Key in silico techniques include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target, estimating the binding affinity. acs.org It allows for the rapid screening of thousands of virtual compounds to identify those most likely to be active. europeanreview.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity, helping to predict the potency of new designs. jddhs.com

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.govsphinxsai.com This helps to eliminate compounds with poor pharmacokinetic profiles early in the design phase, saving significant resources. europeanreview.org

Once computational screening identifies a set of promising candidates, they are synthesized for experimental validation. acs.org This wet-lab phase involves:

In Vitro Assays: Synthesized compounds are tested against the purified target protein (e.g., enzyme inhibition assays) and in cell-based models to confirm their biological activity and potency (e.g., IC₅₀ determination). nih.govresearchgate.net

Structural Biology: Techniques like X-ray crystallography can determine the precise three-dimensional structure of a lead compound bound to its target. This provides invaluable feedback for the next round of computational design, allowing for more accurate and refined molecular modeling.

This iterative cycle of computational design followed by experimental validation creates a powerful feedback loop. nih.gov The experimental results are used to refine the computational models, leading to the design of next-generation compounds with improved efficacy and drug-like properties. jddhs.com

| Phase | Computational (In Silico) Methods | Experimental (In Vitro/In Vivo) Methods |

|---|---|---|

| Hit Identification | Virtual screening, Molecular docking | High-throughput screening (HTS) |

| Hit-to-Lead Optimization | QSAR modeling, Pharmacophore mapping, ADMET prediction | Synthesis of derivatives, Enzyme/cell-based assays (IC₅₀) |

| Lead Optimization | Molecular dynamics simulations, Free energy calculations | Structural biology (X-ray crystallography), In vivo animal models |

| Refinement | Refined docking models based on experimental data | Feedback from pharmacokinetic and efficacy studies |

Table 3: Synergy Between Computational and Experimental Strategies in Drug Design.

By bridging computational predictions with experimental validation, the future of drug discovery based on the this compound scaffold promises to be more precise and targeted. jddhs.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1H-imidazol-2-yl)piperidine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling imidazole derivatives with piperidine scaffolds. Key variables include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd-based catalysts for cross-coupling). Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted imidazole intermediates. Monitoring reaction progress using TLC or HPLC ensures yield optimization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H-NMR confirms proton environments (e.g., imidazole protons at δ 7.2–7.8 ppm, piperidine protons at δ 1.5–3.0 ppm). C-NMR identifies quaternary carbons in the piperidine ring (δ 40–50 ppm) and imidazole carbons (δ 120–140 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 178.1218 for CHN) and fragments indicative of imidazole cleavage .

- IR : Stretching frequencies for C=N (1650–1600 cm) and N-H (3300–3500 cm^{-1) confirm functional groups .

Q. How can researchers design initial biological activity assays for this compound?

- Methodological Answer : Use in vitro models (e.g., enzyme inhibition assays or cell viability tests) with appropriate controls:

- Positive controls : Known inhibitors (e.g., histamine receptor antagonists for imidazole derivatives).

- Negative controls : Solvent-only treatments.

- Dose-response curves (0.1–100 µM) and IC calculations are essential to assess potency. Replicate experiments (n ≥ 3) minimize variability .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or cellular models. To address this:

- Standardize protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer systems.

- Validate target engagement : Employ techniques like SPR (surface plasmon resonance) to measure binding affinity directly.

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. What experimental designs are suitable for investigating the compound’s mechanism of action?

- Methodological Answer :

- Knockdown/knockout models : Use CRISPR/Cas9 to silence putative targets (e.g., histamine receptors) and observe phenotypic changes.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between the compound and target proteins.

- Molecular dynamics simulations : Predict interactions at the atomic level (e.g., hydrogen bonding with imidazole nitrogen) .

Q. How can researchers optimize the pharmacokinetic profile of this compound?

- Methodological Answer :

- Lipophilicity adjustments : Introduce substituents (e.g., methyl groups) to modulate logP values (target range: 1–3 for oral bioavailability).

- Metabolic stability : Perform hepatic microsome assays to identify metabolic hotspots (e.g., N-methylation of piperidine).

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response data in efficacy studies?

- Methodological Answer :

- Non-linear regression : Fit data to a four-parameter logistic model (e.g., ) to calculate EC.

- Bootstrap resampling : Estimate confidence intervals for EC values.

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

Q. How should researchers address variability in spectroscopic data across laboratories?

- Methodological Answer :

- Internal standards : Use tetramethylsilane (TMS) for NMR calibration.

- Inter-lab calibration : Share reference samples (e.g., deuterated solvents) to harmonize instrumentation.

- Data normalization : Apply algorithms like Pareto scaling to reduce technical noise .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.